2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid
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Overview
Description
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid is an organic compound with the molecular formula C₁₅H₁₃N₃O₃ It is known for its unique structure, which includes a phenylhydrazinylidene group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid typically involves the reaction of phenylhydrazine with acetyl chloride to form the phenylhydrazinylidene intermediate. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid: Unique due to its specific structure and functional groups.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl or benzoic acid moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57527-46-5 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[[2-(phenylhydrazinylidene)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O3/c19-14(10-16-18-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(20)21/h1-10,18H,(H,17,19)(H,20,21) |
InChI Key |
JJYMOGJBZMCAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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